molecular formula C19H23N5 B2924339 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine CAS No. 904827-47-0

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine

Cat. No.: B2924339
CAS No.: 904827-47-0
M. Wt: 321.428
InChI Key: IIJQFNYQDNGEFS-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolylpyrimidines. This compound features a pyrazole ring substituted at the 3 and 5 positions with methyl groups, a pyrimidine ring substituted at the 6 position with a methyl group, and a phenyl ring substituted at the para position with an isopropyl group. The presence of these substituents significantly influences the chemical and biological properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate halogenated pyrimidine derivative under basic conditions. The resulting intermediate is then reacted with 4-(propan-2-yl)aniline to introduce the phenyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The pyrimidine ring can be reduced to form amines or other reduced derivatives.

  • Substitution: The pyrazole and pyrimidine rings can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Amines, alcohols, and other reduced derivatives.

  • Substitution: Substituted pyrazoles and pyrimidines.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes.

  • Medicine: It has potential as a lead compound for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

  • Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-phenylpyrimidin-4-amine

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-methoxyphenyl)pyrimidin-4-amine

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-nitrophenyl)pyrimidin-4-amine

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-6-methyl-N-(4-propan-2-ylphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-12(2)16-6-8-17(9-7-16)21-18-11-13(3)20-19(22-18)24-15(5)10-14(4)23-24/h6-12H,1-5H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJQFNYQDNGEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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